[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Overview
Description
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a propan-2-yl group attached to the triazole ring and a methanamine group, which is further converted to its hydrochloride salt form. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
It’s known that triazole derivatives have been widely studied for their antimicrobial properties . They are thought to interact with the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s suggested that triazole derivatives inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, a crucial step in fungal ergosterol biosynthesis . This inhibition disrupts the cell membrane structure and function, leading to the death of the fungal cell .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to increased membrane permeability and ultimately cell death .
Pharmacokinetics
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action would be the disruption of the fungal cell membrane structure and function, leading to cell death . .
Biochemical Analysis
Biochemical Properties
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride plays a significant role in biochemical reactions due to its triazole ring, which can form hydrogen bonds and interact with different biomolecules. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction with aromatase can lead to the inhibition of estrogen production, making it a potential candidate for anticancer therapies targeting hormone-dependent cancers . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as aromatase, by binding to its active site and preventing the conversion of androgens to estrogens . This inhibition can lead to a decrease in estrogen levels, which is beneficial in the treatment of hormone-dependent cancers. Additionally, this compound can interact with other biomolecules, such as receptors and transcription factors, altering their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can vary depending on the concentration and duration of exposure to this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides.
Formation of Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving formaldehyde and ammonia or primary amines.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
Chemistry
In chemistry, [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives are known to interact with biological macromolecules, influencing various biochemical pathways .
Medicine
In medicine, triazole compounds are explored for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar pharmacological activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar triazole structure with different substituents.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a pyridinyl group and benzoic acid moiety.
1,2,4-Triazole-containing scaffolds: Various derivatives with different pharmacological activities.
Uniqueness
The uniqueness of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-yl group and methanamine hydrochloride enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-4(2)6-8-5(3-7)9-10-6;/h4H,3,7H2,1-2H3,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNKVJNFFDQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-63-8 | |
Record name | 1H-1,2,4-Triazole-5-methanamine, 3-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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